N'-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide
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Overview
Description
N’-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is a synthetic organic compound that belongs to the class of amides It features a unique structure combining a chlorinated methoxyphenyl group and a methoxyadamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and 2-methoxyadamantane.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-chloro-2-methoxyaniline with an appropriate reagent to introduce the ethanediamide linkage.
Coupling Reaction: The intermediate is then coupled with 2-methoxyadamantane under specific reaction conditions, such as the presence of a coupling agent (e.g., EDCI, DCC) and a catalyst (e.g., DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide depends on its specific application. For example, if it is used as a drug candidate, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-chloro-2-methoxyphenyl)-N-[(2-hydroxyadamantan-2-yl)methyl]ethanediamide
- N’-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]propanediamide
Uniqueness
N’-(5-chloro-2-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]ethanediamide is unique due to the presence of both a chlorinated methoxyphenyl group and a methoxyadamantane moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4/c1-27-18-4-3-16(22)10-17(18)24-20(26)19(25)23-11-21(28-2)14-6-12-5-13(8-14)9-15(21)7-12/h3-4,10,12-15H,5-9,11H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRRLDXFWZYCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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